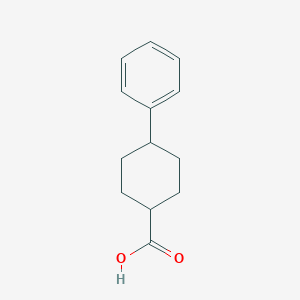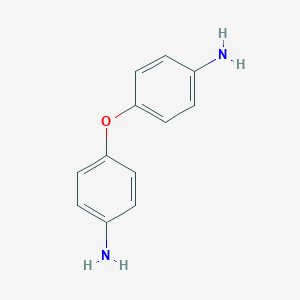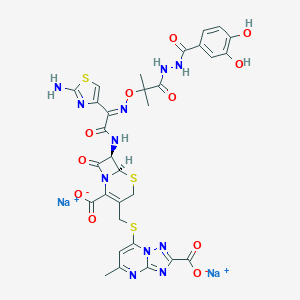
Sankei
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sankei is a plant extract that has been used in traditional Chinese medicine for centuries. It is derived from the root of the plant Panax notoginseng, which is also known as Sanqi or Tianqi. Sankei has gained attention in recent years due to its potential therapeutic properties and its use in scientific research.
作用機序
The active compounds in Sankei are believed to exert their effects through various mechanisms. One of the main mechanisms is through the modulation of signaling pathways involved in inflammation and oxidative stress. Sankei has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress in cells. It may also exert its effects through the activation of certain receptors in the body.
生化学的および生理学的効果
Sankei has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in various cell types. Sankei has also been shown to improve cognitive function, enhance physical performance, and protect against cardiovascular disease.
実験室実験の利点と制限
Sankei has several advantages for use in lab experiments. It is a natural product that is readily available and has been used in traditional medicine for centuries. It is also relatively safe and has low toxicity. However, there are some limitations to its use. Sankei is a complex mixture of compounds, which can make it difficult to standardize and control for in experiments. It can also be difficult to determine the optimal dosage and duration of treatment.
将来の方向性
There are several future directions for research on Sankei. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Sankei has been shown to have neuroprotective effects and may be able to slow or prevent the progression of these diseases. Another area of interest is its potential use in sports performance. Sankei has been shown to enhance physical performance and may be able to improve endurance and muscle strength. Finally, further research is needed to determine the optimal dosage and duration of treatment for Sankei, as well as its potential side effects and interactions with other drugs.
Conclusion:
In conclusion, Sankei is a plant extract that has gained attention in recent years due to its potential therapeutic properties. It has been investigated for its anti-inflammatory, anti-cancer, neuroprotective, and cardiovascular effects. Sankei has also been studied for its ability to improve cognitive function and enhance physical performance. While there are some limitations to its use in lab experiments, Sankei has several advantages and holds promise for future research in a variety of fields.
合成法
Sankei is extracted from the root of the Panax notoginseng plant. The extraction method involves grinding the root into a fine powder and then extracting the active compounds using solvents such as ethanol or water. The extract is then concentrated and purified to obtain a standardized product.
科学的研究の応用
Sankei has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been investigated for its anti-inflammatory, anti-cancer, neuroprotective, and cardiovascular effects. Sankei has also been studied for its ability to improve cognitive function and enhance physical performance.
特性
CAS番号 |
115761-49-4 |
|---|---|
製品名 |
Sankei |
分子式 |
C31H27N11Na2O11S3 |
分子量 |
871.8 g/mol |
IUPAC名 |
disodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[(2-carboxylato-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C31H29N11O11S3.2Na/c1-11-6-17(42-30(33-11)36-21(39-42)27(50)51)54-8-13-9-55-25-19(24(47)41(25)20(13)26(48)49)35-23(46)18(14-10-56-29(32)34-14)40-53-31(2,3)28(52)38-37-22(45)12-4-5-15(43)16(44)7-12;;/h4-7,10,19,25,43-44H,8-9H2,1-3H3,(H2,32,34)(H,35,46)(H,37,45)(H,38,52)(H,48,49)(H,50,51);;/q;2*+1/p-2/b40-18+;;/t19-,25-;;/m1../s1 |
InChIキー |
JSKZWIGBDHYSGI-UCSXVCBISA-L |
異性体SMILES |
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N/OC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)/C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES |
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
正規SMILES |
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
同義語 |
7-(((-7-(2-(2-amino-4-thiazolyl)-2-((1-(3-(3,4-dihydroxybenzoyl)carbazoyl)-1-methylethoxy)imino)acetamido)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)thio-5-methyl)-(1,2,4)triazolo(1,5-1)pyrimidine-2-carboxylic acid Ro 09-1227 Ro-09-1227 sankei SR 1024 SR-1024 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)



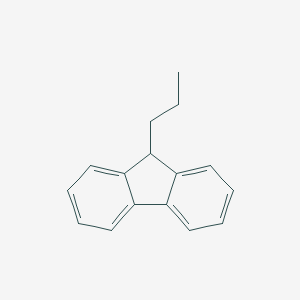
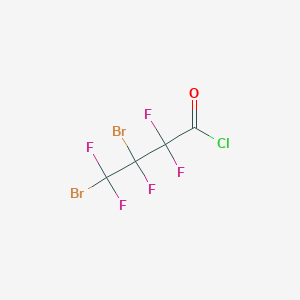
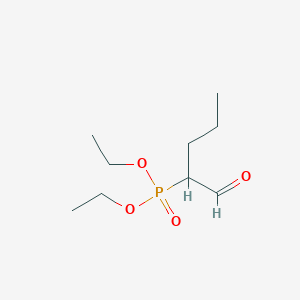
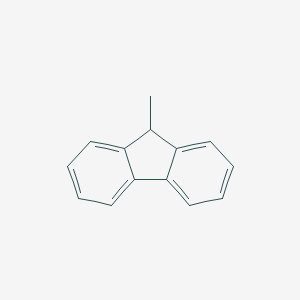
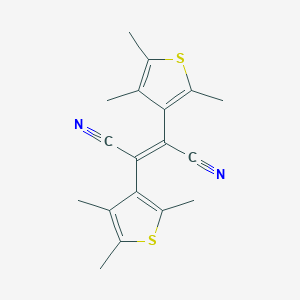
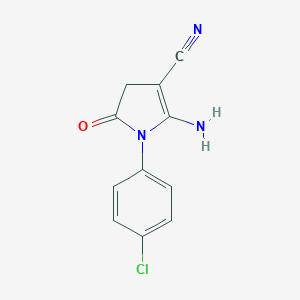
![4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl-](/img/structure/B46988.png)
